
A Spectroscopic Comparison of 2-Ethoxy-3-
methoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B1295153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic comparison of 2-Ethoxy-3-
methoxybenzaldehyde and its key positional isomers. Understanding the distinct

spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous

identification, characterization, and quality control in synthetic chemistry and drug discovery

pipelines. This document provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry data, supported by standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Ethoxy-3-
methoxybenzaldehyde and its isomers. These values have been compiled from various

spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Compound
Aldehyde-H
(s)

Aromatic-H
(m)

OCH₂CH₃
(q)

OCH₃ (s) OCH₂CH₃ (t)

2-Ethoxy-3-

methoxybenz

aldehyde

~10.45 ~7.10-7.50 ~4.15 ~3.90 ~1.45

3-Ethoxy-4-

methoxybenz

aldehyde

~9.83
~7.40-7.45,

6.97
~4.19 ~3.95 ~1.50

4-Ethoxy-3-

methoxybenz

aldehyde

~9.82
~7.41-7.44,

7.04
~4.18 ~3.97 ~1.49

2-Ethoxy-5-

methoxybenz

aldehyde

~10.48
~7.35, 7.15,

7.00
~4.12 ~3.82 ~1.46

3-Ethoxy-5-

methoxybenz

aldehyde

~9.90 ~7.00-7.10 ~4.10 ~3.85 ~1.45

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Compoun
d

C=O
Aromatic
C-O

Aromatic
C-H / C-C

OCH₂CH₃ OCH₃ OCH₂CH₃

2-Ethoxy-

3-

methoxybe

nzaldehyd

e

~190.0
~158.0,

~148.0

~110.0-

135.0
~65.0 ~56.0 ~15.0

3-Ethoxy-

4-

methoxybe

nzaldehyd

e

~191.0
~154.5,

~149.0

~110.0-

130.0
~64.5 ~56.0 ~14.7

4-Ethoxy-

3-

methoxybe

nzaldehyd

e

~190.9
~154.9,

~149.8

~109.5-

130.2
~64.4 ~56.1 ~14.7

2-Ethoxy-

5-

methoxybe

nzaldehyd

e

~189.5
~158.5,

~150.0

~110.0-

130.0
~64.0 ~55.8 ~14.8

3-Ethoxy-

5-

methoxybe

nzaldehyd

e

~192.0
~160.0,

~148.0

~105.0-

138.0
~64.0 ~55.5 ~14.6

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound ν(C=O)
ν(C-O) aromatic
ether

ν(C-H) aldehyde

2-Ethoxy-3-

methoxybenzaldehyde
~1680-1700

~1250-1270, ~1020-

1040

~2820-2850, ~2720-

2750

3-Ethoxy-4-

methoxybenzaldehyde
~1680-1690

~1260-1270, ~1020-

1030

~2830-2860, ~2730-

2760

4-Ethoxy-3-

methoxybenzaldehyde
~1680-1695

~1260-1275, ~1025-

1040

~2825-2855, ~2725-

2755

2-Ethoxy-5-

methoxybenzaldehyde
~1670-1690

~1240-1260, ~1030-

1050

~2810-2840, ~2710-

2740

3-Ethoxy-5-

methoxybenzaldehyde
~1685-1705

~1255-1275, ~1035-

1055

~2815-2845, ~2715-

2745

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

2-Ethoxy-3-

methoxybenzaldehyde
180 151, 152, 137, 123, 109, 95

3-Ethoxy-4-

methoxybenzaldehyde
180 151, 152, 123, 109, 95, 77

4-Ethoxy-3-

methoxybenzaldehyde
180 151, 152, 123, 109, 95, 77

2-Ethoxy-5-

methoxybenzaldehyde
180 152, 137, 109, 77

3-Ethoxy-5-

methoxybenzaldehyde
180 151, 123, 109, 77

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-
ethoxy-3-methoxybenzaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Spectra were recorded with a spectral width of 0-16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically co-

added.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were recorded with a spectral

width of 0-220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Typically, 1024 scans were accumulated.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and

the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a single drop of the neat compound was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For

solid samples, a small amount of the powder was placed on the ATR crystal and pressure

was applied.

Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a

universal ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background
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spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and

automatically subtracted.

Data Processing: The resulting spectrum was presented as transmittance (%) versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm). The GC oven temperature was programmed to ramp from 50°C to 250°C at a rate

of 10°C/min.

Instrumentation: Mass spectra were obtained using a GC-MS system operating in electron

ionization (EI) mode.

Ionization and Analysis: The ionization energy was set to 70 eV. The mass analyzer was

scanned over a mass-to-charge (m/z) range of 40-400 amu.

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion

peak and characteristic fragment ions.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent

such as ethanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock

solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for analysis.

Data Acquisition: The spectrum was recorded over a wavelength range of 200-400 nm, using

the pure solvent as a reference.

Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Ethoxy-3-methoxybenzaldehyde and its isomers.

Sample Preparation

Spectroscopic Analysis

Data Processing & Comparison

Isomer Sample

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Data Processing
(Peak Assignment, etc.)

Comparative Analysis
(Tables & Interpretation)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of ethoxy-methoxy-benzaldehyde

isomers.

To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Ethoxy-3-
methoxybenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295153#spectroscopic-comparison-of-2-ethoxy-3-
methoxybenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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